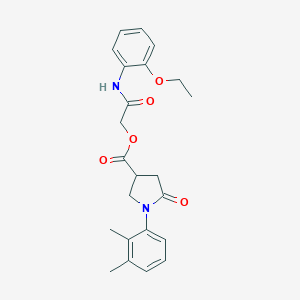
2-(2-Ethoxyanilino)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyanilino)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EDP-420, and it belongs to the class of pyrrolidine carboxylates.
Mechanism of Action
The mechanism of action of EDP-420 is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, EDP-420 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects:
EDP-420 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting tumor growth. Additionally, EDP-420 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of EDP-420 is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. Additionally, EDP-420 has been found to have low toxicity in normal cells, which is important for minimizing side effects. However, one limitation of EDP-420 is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on EDP-420. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the mechanism of action of EDP-420 in more detail. Finally, clinical trials could be conducted to evaluate the safety and efficacy of EDP-420 in humans, with the goal of developing a new cancer therapy.
Synthesis Methods
The synthesis of EDP-420 involves the reaction of 2-(2-ethoxyanilino)-2-oxoethyl chloride with 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography.
Scientific Research Applications
EDP-420 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. Additionally, EDP-420 has been found to be effective in inhibiting the growth and proliferation of cancer cells.
properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-4-29-20-11-6-5-9-18(20)24-21(26)14-30-23(28)17-12-22(27)25(13-17)19-10-7-8-15(2)16(19)3/h5-11,17H,4,12-14H2,1-3H3,(H,24,26) |
InChI Key |
XSTNZQCOLILKLX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
![6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270825.png)
![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)